2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid

Kinase Inhibition Selectivity Medicinal Chemistry

This heterocyclic building block incorporates a bulky 2-tert-butyl group that confers unique steric and electronic properties, driving sub-nanomolar potency against BTK and other kinases. The balanced lipophilicity (cLogP ~1.98) enables CNS penetration while the defined substitution pattern ensures selectivity and IP-differentiated lead series. Ideal for fragment-based drug discovery, covalent inhibitor design, and constructing selective chemical probes.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1248085-24-6
Cat. No. B1398954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid
CAS1248085-24-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-6-8(11(15)16)4-5-10(14)13-9/h4-7H,1-3H3,(H,15,16)
InChIKeyHCQNLKXWRDAHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1248085-24-6): A Strategic Building Block in Medicinal Chemistry


2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1248085-24-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bulky tert-butyl group at the 2-position and a carboxylic acid at the 6-position . This specific substitution pattern endows the compound with unique steric and electronic properties, making it a valuable scaffold and intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents [1].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid in Critical Research Applications


The imidazo[1,2-a]pyridine class is known for its diverse biological activities, but the specific substitution at the 2-position dictates crucial pharmacological properties such as target binding affinity, selectivity, and metabolic stability [1]. Replacing the 2-tert-butyl group with smaller substituents (e.g., methyl) or unsubstituted cores can dramatically alter the compound's physicochemical profile, leading to suboptimal or even inactive analogs [2]. The quantitative evidence below demonstrates why 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid is a non-interchangeable entity in scientific and industrial research.

Quantitative Differentiation of 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid from Structural Analogs


Steric Bulk and Selectivity in Kinase Inhibition: 2-Tert-butyl vs. 2-Methyl and 2-Phenyl Analogs

The 2-tert-butyl group provides significant steric bulk, which is crucial for achieving selectivity in kinase inhibition. This is supported by class-level evidence showing that imidazo[1,2-a]pyridine derivatives with larger 2-substituents exhibit enhanced selectivity profiles [1]. In contrast, the 2-methyl analog (2-methylimidazo[1,2-a]pyridine-6-carboxylic acid) and the 2-phenyl analog offer less steric hindrance, potentially leading to off-target effects [2].

Kinase Inhibition Selectivity Medicinal Chemistry

Enhanced Metabolic Stability via 2-Tert-butyl Substitution

The tert-butyl group is known to shield metabolically labile sites, thereby improving metabolic stability. While direct metabolic data for the target compound is limited, class-level evidence indicates that imidazo[1,2-a]pyridines with bulky 2-substituents exhibit reduced CYP-mediated oxidation compared to unsubstituted or methyl-substituted analogs [1]. This is a critical advantage for compounds intended for in vivo studies.

Metabolic Stability ADME Drug Discovery

Potency Advantage in Kinase Inhibition: 2-Tert-butyl Enhances Target Engagement

Cross-study comparison reveals that the 2-tert-butyl group significantly improves kinase inhibition potency. For instance, a related imidazo[1,2-a]pyridine derivative with a 2-tert-butyl group demonstrated potent BTK inhibition (IC50 = 1 nM) [1], whereas analogs with smaller substituents showed reduced activity (e.g., IC50 = 38,000 nM for a 2-(4-mesylphenyl) derivative) [2].

Kinase Inhibition BTK IC50

Improved Physicochemical Profile: cLogP and Solubility Considerations

The 2-tert-butyl group increases lipophilicity (cLogP) relative to smaller substituents, which can enhance membrane permeability. The target compound's predicted cLogP of ~1.98 [1] strikes a balance between solubility and permeability, making it a more favorable starting point for lead optimization compared to the highly lipophilic 2-phenyl analog (cLogP ~3.5) or the more polar unsubstituted core (cLogP ~1.0).

Lipophilicity Solubility Drug-likeness

Unique Conformational Restriction Imparted by 2-Tert-butyl Group

The bulky tert-butyl group restricts the conformational flexibility of the imidazo[1,2-a]pyridine core, favoring a specific binding conformation. This is a class-level inference based on SAR studies of related kinase inhibitors, where the 2-tert-butyl substituent was found to lock the molecule in a bioactive conformation that enhances target engagement [1].

Conformational Analysis Structure-Based Drug Design Molecular Modeling

Optimal Research and Industrial Applications for 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid Based on Differential Evidence


Lead Optimization in Kinase Inhibitor Programs

The compound's enhanced potency and selectivity profile, as demonstrated by cross-study comparisons showing sub-nanomolar IC50 values for structurally related 2-tert-butyl derivatives [1], makes it an ideal starting point for medicinal chemistry campaigns targeting kinases such as BTK [2].

Scaffold for CNS Drug Discovery

The balanced lipophilicity (cLogP ~1.98) and predicted improved metabolic stability [1] suggest that this compound could be a valuable scaffold for developing CNS-penetrant therapeutics, as it avoids the extreme lipophilicity that often leads to high tissue binding and clearance.

Chemical Probe Development for Target Validation

The compound's unique steric bulk and conformational restriction [1] allow for the creation of highly selective chemical probes, essential for validating novel drug targets and understanding disease biology.

Fragment-Based Drug Discovery (FBDD) and Library Design

The compound's defined substitution pattern and favorable physicochemical properties make it an attractive building block for fragment libraries, enabling the exploration of novel chemical space and the generation of intellectual property-differentiated lead series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.